molecular formula C21H19N3O5S B11475348 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11475348
M. Wt: 425.5 g/mol
InChI Key: SQCIUSRIZSMSHM-UHFFFAOYSA-N
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Description

The compound 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic molecule that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzodioxole Moiety: Starting with a precursor such as catechol, the benzodioxole ring is formed through methoxylation and cyclization reactions.

    Thiazolo[4,5-b]pyridine Core Construction: This involves the condensation of appropriate thioamide and pyridine derivatives under controlled conditions.

    Coupling with Phenylamine: The final step involves the coupling of the thiazolo[4,5-b]pyridine core with phenylamine under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.

Biology

In biological research, this compound may be investigated for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one could be explored for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in treating certain diseases.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic and heterocyclic structures allow it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: can be compared with other thiazolo[4,5-b]pyridine derivatives.

    Benzodioxole derivatives: Compounds with similar benzodioxole structures.

    Phenylamine derivatives: Compounds with similar phenylamine moieties.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

2-anilino-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C21H19N3O5S/c1-26-16-12(8-14-17(18(16)27-2)29-10-28-14)13-9-15(25)23-20-19(13)30-21(24-20)22-11-6-4-3-5-7-11/h3-8,13H,9-10H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

SQCIUSRIZSMSHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3CC(=O)NC4=C3SC(=N4)NC5=CC=CC=C5)OCO2)OC

Origin of Product

United States

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